molecular formula C17H22N4O4 B2797198 (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 403659-67-6

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2797198
CAS RN: 403659-67-6
M. Wt: 346.387
InChI Key: YDFZVJFUPHFWSH-GIJQJNRQSA-N
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Description

“(E)-3-isopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound. It seems to be related to a class of compounds known as Schiff bases . Schiff bases are typically formed by the condensation of a primary amine and an aldehyde . They are important intermediates for the synthesis of various bioactive compounds and have been reported to show a variety of biological activities .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of new thiadiazole analogues was synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another method involved the synthesis of a Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, a Schiff base was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis, and mass spectroscopy techniques . The structure of the compound was optimized using density functional theory (DFT) and showed excellent agreement with the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the UV-Vis spectra from time-dependent density functional theory correlated well with their respective experimental spectra . The results of frontier molecular orbitals (FMO), density of states, and global descriptors such as chemical hardness, chemical potential, electrophilic index, and chemical softness derived from FMOs with the optimized structure revealed that the compound is soft, polarizable, reactive, and prone to intramolecular charge transfer .

Scientific Research Applications

Antimicrobial Applications

Schiff base compounds, including the one , have shown promising results in antimicrobial chemotherapy applications . They have been used to treat multi-resistant infections more effectively . For example, a hydrazone Schiff base compound, (E)-methyl N’-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate, was synthesized and tested for their antibacterial activities against disease-causing bacteria such as E. coli, B. cereus, Klebsiella pneumonia, and S. aureus .

Anticancer Applications

Schiff base compounds have also been used in anticancer chemotherapy applications . They have been employed as drugs with metal as active ingredients to treat cancer . The wide rate of multidrug opposition in both diseases entails the progression of potential molecules with intended characteristics that could dodge multidrug-resistant issues .

In Silico Docking Studies

In silico docking studies of Schiff base compounds have been carried out against bacterial strains and their target proteins . For example, two Schiff base compounds were tested against the bacterial strain Staphylococcus aureus and its target proteins . The compounds showed a good binding affinity with the target protein dihydrofolate reductase enzyme .

Drug Development

Schiff base compounds have excellent pharmacology application prospects in the modern era and are widely used in the pharmaceutical industry . They have been used in the development of antibiotics and other drugs .

Analytical Applications

Schiff base compounds have extensive applications in the analytical field . They are used in various analytical techniques due to their versatile metal chelating properties .

Organic Chemistry Applications

In the field of organic chemistry, Schiff base compounds are used due to their innate organic activities and adaptability to alter the structure to tweak it for specific natural applications .

properties

IUPAC Name

5-propan-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFZVJFUPHFWSH-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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